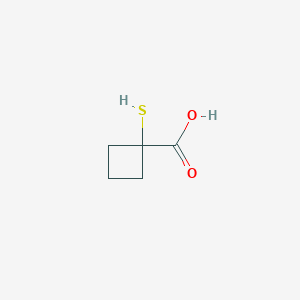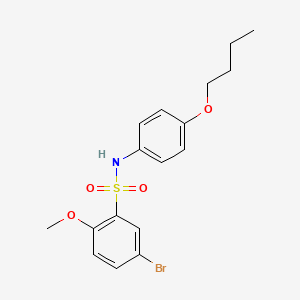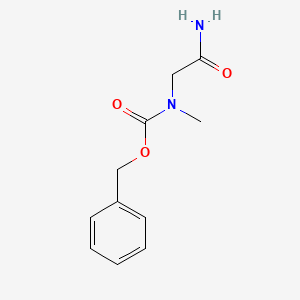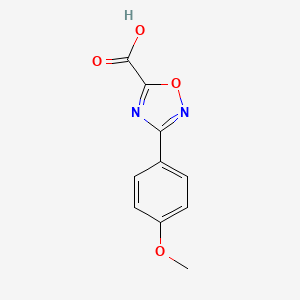![molecular formula C136H241ClO12 B12275820 5-(Chloromethyl)-1,2,3-tris[(3,4,5-tridodecoxyphenyl)methoxy]benzene](/img/structure/B12275820.png)
5-(Chloromethyl)-1,2,3-tris[(3,4,5-tridodecoxyphenyl)methoxy]benzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(Chloromethyl)-1,2,3-tris[(3,4,5-tridodecoxyphenyl)methoxy]benzene is a complex organic compound characterized by its unique structure, which includes a chloromethyl group and multiple tridodecoxyphenyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Chloromethyl)-1,2,3-tris[(3,4,5-tridodecoxyphenyl)methoxy]benzene typically involves multiple steps. One common method starts with the preparation of the intermediate 3,4,5-tridodecoxybenzyl chloride. This intermediate is then subjected to a series of reactions, including nucleophilic substitution and coupling reactions, to introduce the chloromethyl group and the tris[(3,4,5-tridodecoxyphenyl)methoxy] groups.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of advanced techniques such as continuous flow reactors and automated synthesis platforms to streamline the process.
Chemical Reactions Analysis
Types of Reactions
5-(Chloromethyl)-1,2,3-tris[(3,4,5-tridodecoxyphenyl)methoxy]benzene can undergo various chemical reactions, including:
Nucleophilic Substitution: The chloromethyl group can be replaced by other nucleophiles.
Oxidation: The compound can be oxidized to introduce new functional groups.
Reduction: Reduction reactions can modify the existing functional groups.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium azide, potassium cyanide, and thiols. Typical conditions involve the use of polar aprotic solvents such as dimethyl sulfoxide (DMSO) or acetonitrile.
Oxidation: Reagents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide can yield azido derivatives, while oxidation with potassium permanganate can introduce carboxylic acid groups.
Scientific Research Applications
5-(Chloromethyl)-1,2,3-tris[(3,4,5-tridodecoxyphenyl)methoxy]benzene has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Investigated for its potential use in drug delivery systems.
Industry: Utilized in the production of advanced materials with specific properties, such as liquid crystals and polymers.
Mechanism of Action
The mechanism of action of 5-(Chloromethyl)-1,2,3-tris[(3,4,5-tridodecoxyphenyl)methoxy]benzene involves its interaction with various molecular targets. The chloromethyl group can act as an electrophile, reacting with nucleophiles in biological systems. The tridodecoxyphenyl groups may influence the compound’s solubility and interaction with lipid membranes, affecting its distribution and activity within biological systems.
Comparison with Similar Compounds
Similar Compounds
3,4,5-Trimethoxybenzyl chloride: Shares a similar benzyl chloride structure but lacks the tridodecoxyphenyl groups.
1,3,5-Tris(chloromethyl)-2,4,6-trimethylbenzene: Contains multiple chloromethyl groups but different substituents on the benzene ring.
Uniqueness
5-(Chloromethyl)-1,2,3-tris[(3,4,5-tridodecoxyphenyl)methoxy]benzene is unique due to its combination of a chloromethyl group and multiple tridodecoxyphenyl groups, which confer distinct chemical and physical properties. This makes it particularly valuable for applications requiring specific interactions and solubility characteristics.
Properties
Molecular Formula |
C136H241ClO12 |
|---|---|
Molecular Weight |
2103.8 g/mol |
IUPAC Name |
5-(chloromethyl)-1,2,3-tris[(3,4,5-tridodecoxyphenyl)methoxy]benzene |
InChI |
InChI=1S/C136H241ClO12/c1-10-19-28-37-46-55-64-73-82-91-100-138-125-111-122(112-126(139-101-92-83-74-65-56-47-38-29-20-11-2)133(125)144-106-97-88-79-70-61-52-43-34-25-16-7)118-147-131-109-121(117-137)110-132(148-119-123-113-127(140-102-93-84-75-66-57-48-39-30-21-12-3)134(145-107-98-89-80-71-62-53-44-35-26-17-8)128(114-123)141-103-94-85-76-67-58-49-40-31-22-13-4)136(131)149-120-124-115-129(142-104-95-86-77-68-59-50-41-32-23-14-5)135(146-108-99-90-81-72-63-54-45-36-27-18-9)130(116-124)143-105-96-87-78-69-60-51-42-33-24-15-6/h109-116H,10-108,117-120H2,1-9H3 |
InChI Key |
GRUAZGOPGFPLRO-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCOC1=CC(=CC(=C1OCCCCCCCCCCCC)OCCCCCCCCCCCC)COC2=CC(=CC(=C2OCC3=CC(=C(C(=C3)OCCCCCCCCCCCC)OCCCCCCCCCCCC)OCCCCCCCCCCCC)OCC4=CC(=C(C(=C4)OCCCCCCCCCCCC)OCCCCCCCCCCCC)OCCCCCCCCCCCC)CCl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-methyl-1H-pyrrolo[2,3-b]pyridine-5-carbonitrile](/img/structure/B12275738.png)
![2-Chloro-7H-pyrrolo[2,3-d]pyrimidine-6-boronic acid pinacol ester](/img/structure/B12275746.png)
![Imidazo[1,2-a]pyridine-2-carboxylicacid,3-amino-8-chloro-6-(trifluoromethyl)-,ethylester](/img/structure/B12275749.png)
![4-{4-[(3,4-difluorophenyl)methyl]piperazin-1-yl}-2-methyl-6-(1H-pyrazol-1-yl)pyrimidine](/img/structure/B12275752.png)
![2-[(1S,9R,11R,12R)-14-methyl-2-oxa-10,14,17-triazatetracyclo[7.7.1.0^{1,12}.0^{3,8}]heptadeca-3,5,7-trien-11-yl]phenol](/img/structure/B12275754.png)

![2-[(4-fluorophenyl)sulfanyl]-N-{2-[4-(1-methyl-1H-pyrazol-5-yl)phenyl]ethyl}acetamide](/img/structure/B12275766.png)
![5-(2-Amino-1-hydroxyethyl)-2,2-dimethyl-3a,5,6,6a-tetrahydrofuro[2,3-d][1,3]dioxol-6-ol;hydrochloride](/img/structure/B12275780.png)
![3H-Indolium, 2-[2-[2-chloro-3-[(1,3-dihydro-1,3,3-trimethyl-5-sulfo-2H-indol-2-ylidene)ethylidene]-1-cyclohexen-1-yl]ethenyl]-1,3,3-trimethyl-5-sulfo-, inner salt, sodium salt](/img/structure/B12275782.png)


![2-Chloro-5-(2-methyl-[1,3]dioxolan-2-yl)-pyridine](/img/structure/B12275792.png)


